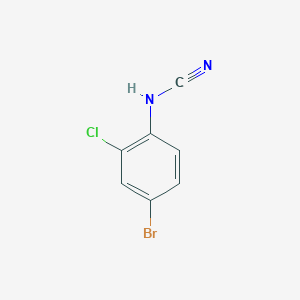

(4-Bromo-2-chlorophenyl)cyanamide

Description

(4-Bromo-2-chlorophenyl)cyanamide is a cyanamide derivative featuring a phenyl ring substituted with bromine (Br) at the para position and chlorine (Cl) at the ortho position. The cyanamide group (–NH–C≡N) confers unique chemical reactivity and biological activity, making it relevant in agrochemical and pharmaceutical research.

Properties

CAS No. |

921631-63-2 |

|---|---|

Molecular Formula |

C7H4BrClN2 |

Molecular Weight |

231.48 g/mol |

IUPAC Name |

(4-bromo-2-chlorophenyl)cyanamide |

InChI |

InChI=1S/C7H4BrClN2/c8-5-1-2-7(11-4-10)6(9)3-5/h1-3,11H |

InChI Key |

KKUGDTLGVRBPQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)NC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(4-Bromo-2-propylphenyl)cyanamide (CAS 223609-47-0)

- Structure : Differs from the target compound by replacing the ortho-chloro substituent with a propyl group (–C₃H₇).

- Applications: Not explicitly stated in evidence, but cyanamides are often explored as nitrification inhibitors or plant growth regulators .

N-(4-Bromophenyl)-2-chloropropanamide (CAS 21262-08-8)

- Structure : Contains a bromophenyl group and a chlorinated propanamide chain instead of a cyanamide group.

- Chlorine on the propanamide may enhance electrophilic reactivity .

- Applications : Propanamide derivatives are often intermediates in pharmaceutical synthesis.

O-(4-Bromo-2-chlorophenyl) Phosphorothioates (e.g., Profenofos, Sulprofos)

- Structure : Feature a bromo-chlorophenyl group linked to phosphorothioate esters.

- Key Properties: Organophosphates with broad-spectrum insecticidal activity. The electronegative Br and Cl substituents stabilize the molecule, enhancing persistence in environmental matrices .

- Applications : Widely used as pesticides, targeting insect acetylcholinesterase .

Functional Group Comparisons

Cyanamide vs. Amide vs. Phosphorothioate

- Cyanamide (–NH–C≡N): Electron-withdrawing nature increases acidity of the NH group, facilitating deprotonation and nucleophilic reactions. Known to induce plant defense responses (e.g., salicylic acid elevation) and systemic acquired resistance .

- Amide (–CONH–) :

- Participates in hydrogen bonding, influencing solubility and biological target interactions.

- Phosphorothioate (–S–P–O–) :

Phytotoxicity and Defense Responses

- Cyanamide derivatives can induce oxidative stress (e.g., H₂O₂ accumulation) but also activate antioxidant pathways in plants. Substituents like Br and Cl may mitigate phytotoxicity compared to simpler cyanamides .

- Comparison with Hydrogen Cyanamide :

Data Table: Key Properties of Analogous Compounds

Preparation Methods

Catalytic Bromination Using Tertiary Amine Hydrochlorides

The patent US4223166A outlines a method for brominating 2-chlorophenol derivatives using tertiary amine hydrochlorides (e.g., triethylamine hydrochloride) as catalysts. Adapting this approach to 2-chloroaniline involves:

-

Dissolving 2-chloroaniline in chlorobenzene.

-

Adding 3–6% w/w triethylamine hydrochloride relative to the substrate.

-

Introducing bromine (Br₂) at 5–20°C over 3–4 hours.

-

Stirring the mixture for an additional hour post-addition.

This method achieves >99% conversion to 4-bromo-2-chloroaniline with <1% 2,6-dibromo impurity. The catalyst directs bromine to the para position via electrostatic stabilization of the intermediate bromonium ion.

Table 1: Bromination Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Catalyst loading | 5% w/w | Maximizes para-selectivity |

| Temperature | 5–15°C | Minimizes side reactions |

| Solvent | Chlorobenzene | Enhances solubility |

Cyanamide Functionalization via Cyanogen Bromide

The second stage involves converting 4-bromo-2-chloroaniline to the target cyanamide. Cyanogen bromide (CNBr) is the preferred reagent due to its high reactivity with primary amines.

Reaction Mechanism and Conditions

-

Deprotonation : 4-Bromo-2-chloroaniline is treated with a base (e.g., NaOH) in anhydrous dichloromethane to generate the reactive amine anion.

-

Nucleophilic Attack : Cyanogen bromide reacts with the amine anion, displacing bromide and forming the cyanamide bond.

Reaction Equation :

Table 2: Cyanamide Synthesis Conditions

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Molar ratio (CNBr:Amine) | 1.1:1 | Ensures complete conversion |

| Temperature | 0–5°C | Suppresses HCN generation |

| Base | Triethylamine | Neutralizes HBr efficiently |

Alternative Synthetic Routes and Comparative Analysis

Direct Bromination of (2-Chlorophenyl)cyanamide

An alternative approach involves brominating pre-formed (2-chlorophenyl)cyanamide. However, this method suffers from poor regioselectivity, yielding <70% of the desired 4-bromo isomer due to steric hindrance from the cyanamide group.

Ullmann-Type Coupling with Cyanamide

Palladium-catalyzed coupling of 4-bromo-2-chloroiodobenzene with cyanamide has been explored but requires expensive catalysts (e.g., Pd(PPh₃)₄) and yields ≤65%.

Characterization and Physicochemical Properties

The final product exhibits distinct physicochemical properties, as documented in Chemsrc:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.